4-Cyclobutoxy-2-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-cyclobutyloxy-2-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3 |
InChI Key |
KRLUYHWGZIXOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCC2)N |
Origin of Product |
United States |
Contextualization Within Aromatic Amine Chemistry
Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental building blocks in organic chemistry. nih.gov Their versatile reactivity makes them crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, and agrochemicals. uomustansiriyah.edu.iqnist.gov The electronic nature of the aromatic ring, influenced by substituents, dictates the chemical behavior of the amino group and the ring itself.
The synthesis of aromatic amines typically involves the reduction of nitroarenes, which can be achieved through various methods such as catalytic hydrogenation or the use of reducing agents like tin(II) chloride. uomustansiriyah.edu.iq The amino group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. slideshare.net This reactivity allows for the introduction of various functional groups onto the aromatic ring, further expanding the molecular diversity achievable from an aromatic amine scaffold.
Table 1: General Reactions of Aromatic Amines
| Reaction Type | Reagents | Product Type |
| Acylation | Acid chlorides, Acid anhydrides | Amides |
| Alkylation | Alkyl halides | Alkylated amines |
| Diazotization | Nitrous acid (HNO2) | Diazonium salts |
| Halogenation | Halogens (e.g., Br2) | Halogenated anilines |
| Nitration | Nitrating mixture (HNO3/H2SO4) | Nitroanilines |
| Sulfonation | Fuming sulfuric acid | Aminosulfonic acids |
Significance of Cyclobutyl Ether Moieties in Chemical Synthesis and Design
The incorporation of a cyclobutyl group, particularly as a cyclobutyl ether, into a molecule can significantly influence its physicochemical properties. The cyclobutane (B1203170) ring is a strained four-membered carbocycle that imparts a unique three-dimensional character to a molecule. sigmaaldrich.com This non-planar structure is a desirable feature in medicinal chemistry, as it can lead to improved binding affinity and selectivity for biological targets by allowing for better exploration of the three-dimensional space of a binding pocket.
Cycloalkyl ethers are often introduced to modulate properties such as lipophilicity, metabolic stability, and solubility. nih.gov The modification of ring size and substitution patterns of these ethers is a strategy employed by medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate. nih.gov The ether linkage itself provides a degree of conformational flexibility, while the cyclobutyl ring can shield adjacent parts of the molecule from metabolic enzymes, potentially improving the compound's half-life in biological systems.
Current Research Landscape and Emerging Trends
Precursor-Based Synthetic Routes
The most common approaches to synthesizing this compound involve the use of readily available precursors, which are then chemically modified to yield the target compound. These routes can be broadly categorized based on the starting material and the sequence of chemical transformations.
Approaches Utilizing 2-Methylaniline Derivatives
A logical and direct approach to the synthesis of this compound starts with derivatives of 2-methylaniline (o-toluidine). libretexts.org These precursors already contain the required methyl and amino functionalities in the correct relative positions on the aromatic ring. A key starting material for this route is 4-amino-3-methylphenol, which possesses the amino, methyl, and a hydroxyl group that can be converted to the target cyclobutoxy ether. sigmaaldrich.commendelchemicals.comnih.gov
One plausible synthetic pathway begins with 4-amino-3-methylphenol. This compound can be subjected to a Williamson ether synthesis to introduce the cyclobutoxy group directly onto the phenolic oxygen.
Strategic Introduction of the Cyclobutoxy Moiety
The introduction of the cyclobutoxy group is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wvu.edumasterorganicchemistry.comlumenlearning.comnumberanalytics.com This reaction involves the formation of an ether from an organohalide and an alkoxide. wvu.edumasterorganicchemistry.comlumenlearning.comnumberanalytics.com
In the context of synthesizing this compound from 4-amino-3-methylphenol, the phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction is an SN2 process, where the alkoxide displaces the halide or tosylate leaving group. wvu.edumasterorganicchemistry.comlumenlearning.comnumberanalytics.com
Common bases used for the deprotonation of phenols in Williamson ether synthesis include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). google.com The choice of base and solvent is crucial for the efficiency of the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction.
Table 1: Illustrative Conditions for Williamson Ether Synthesis
| Starting Material | Reagents | Base | Solvent | Temperature | Product | Reference |
| 2-Naphthol | 1-Bromobutane | NaOH | Water/Ethanol | Reflux | 2-Butoxynaphthalene | wvu.edu |
| Alcohol | Alkyl Halide | Strong Base | Polar Aprotic | Varies | Ether | numberanalytics.com |
| 4-Amino-3-methylphenol | Cyclobutyl Bromide | K₂CO₃ | DMF | Room Temp. to 80°C | This compound | Inferred from google.com |
This table is illustrative and based on general principles of the Williamson ether synthesis.
A significant challenge in the synthesis of substituted anilines is the reactivity of the amino group, which can interfere with various chemical transformations. The amino group is susceptible to oxidation and can act as a competing nucleophile. wikipedia.org Therefore, it is often necessary to protect the amine functionality before carrying out other reactions. wikipedia.orgjk-sci.comepo.org
A common strategy involves the acylation of the amine to form an amide, which is significantly less reactive. wikipedia.org For instance, the amino group of 2-methylaniline can be protected by reacting it with acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetamide. google.com This protecting group can be readily removed later in the synthetic sequence by hydrolysis under acidic or basic conditions to regenerate the amine. google.com
In a synthetic route starting from a nitrated precursor, such as 2-methyl-4-nitrophenol, the protection of the amine is not necessary as the nitro group serves as a precursor to the amine.
Nitration and Subsequent Reduction Sequences
An alternative and widely used strategy for the synthesis of aromatic amines involves the nitration of an aromatic ring followed by the reduction of the nitro group. masterorganicchemistry.comjk-sci.comgoogle.com This approach can be adapted for the synthesis of this compound.
A possible pathway starts with 2-methylphenol (o-cresol). The phenolic hydroxyl group can be first converted to a cyclobutoxy ether via Williamson ether synthesis to yield 1-cyclobutoxy-2-methylbenzene. This intermediate can then be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the ortho-para directing cyclobutoxy and methyl groups would likely lead to a mixture of isomers, with the desired 4-nitro product being a significant component.
Alternatively, one could start with 2-methyl-4-nitrophenol. The phenolic hydroxyl group can be alkylated with a cyclobutyl halide under basic conditions to form 4-cyclobutoxy-2-methylnitrobenzene. google.com The final step is the reduction of the nitro group to the amine. A variety of reducing agents can be employed for this transformation, including:
Catalytic hydrogenation with H₂ gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comorgsyn.org
Metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). google.com
Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄).
A patent for a similar compound, 2-cyclobutoxy-4-methyl-5-nitropyridine, describes its reduction to the corresponding amine using zinc (Zn) and ammonium (B1175870) chloride. google.com
Table 2: Representative Methods for Nitro Group Reduction
| Starting Material | Reducing Agent | Solvent | Conditions | Product | Reference |
| Nitrobenzene | Tin (Sn), conc. HCl | - | Heat under reflux | Phenylammonium ions | google.com |
| Nitrobenzene | H₂/Pd-C or Fe/acetic acid | - | - | Aniline (B41778) | wvu.edumasterorganicchemistry.com |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, hydrazine (B178648) hydrate | THF/Methanol | 45-50°C | 4-Benzyloxyindole | orgsyn.org |
| 2-Cyclobutoxy-4-methyl-5-nitropyridine | Zn, NH₄Cl | Acetone/Water | 0°C to Room Temp. | 2-Cyclobutoxy-4-methyl-5-aminopyridine | google.com |
This table provides examples of nitro reduction methods and is not specific to the synthesis of this compound.
Advanced Synthetic Transformations
Modern organic synthesis offers more advanced methods for the construction of C-N bonds, which can be applied to the synthesis of this compound. One of the most powerful of these is the Buchwald-Hartwig amination. wikipedia.orgjk-sci.comorgsyn.orgorganic-chemistry.orgnumberanalytics.com
This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orgjk-sci.comorgsyn.orgorganic-chemistry.orgnumberanalytics.com In a potential synthesis of this compound, this reaction could be employed by coupling 4-cyclobutoxy-2-methyl-halobenzene (where halo = Cl, Br, I) with an ammonia (B1221849) equivalent or a protected amine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is critical for the success of the reaction and can influence the reaction conditions and substrate scope. jk-sci.com
While this method offers a powerful alternative to classical approaches, it often requires more specialized and expensive reagents and catalysts.
Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation
Cross-coupling reactions, which are fundamental transformations in organic synthesis, involve the joining of two fragments with the aid of a metal catalyst. sigmaaldrich.com The development of palladium-catalyzed cross-coupling by pioneers like Heck, Negishi, and Suzuki has provided powerful tools for forming carbon-carbon, carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. sigmaaldrich.comresearchgate.net
For the synthesis of this compound, a highly effective strategy is the Buchwald-Hartwig amination or a related C-O coupling reaction. A plausible and common route involves the palladium- or nickel-catalyzed coupling of an aryl halide with an alcohol. Specifically, 4-bromo-2-methylaniline (B145978) can be used as a key starting material. mdpi.com This precursor can be synthesized via the bromination of N-(2-methylphenyl) acetamide, followed by hydrolysis. google.com
The cross-coupling reaction would proceed by reacting 4-bromo-2-methylaniline with cyclobutanol (B46151) in the presence of a suitable catalyst system. These systems typically consist of a palladium or nickel source and a specialized phosphine ligand. The Buchwald-Hartwig amination and its C-O coupling variants have become staple reactions for chemists across many disciplines due to their reliability and functional group tolerance. sigmaaldrich.com Recent advancements have also demonstrated that nickel-photoredox systems can efficiently catalyze such C-O cross-coupling reactions, offering high yields and simplified reaction conditions that are amenable to scale-up. uni-regensburg.de
Table 1: Typical Components for Buchwald-Hartwig C-O Cross-Coupling
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | 4-Bromo-2-methylaniline | Electrophilic partner |
| Alcohol | Cyclobutanol | Nucleophilic partner |
| Catalyst Precursor | Pd₂(dba)₃, NiBr₂·glyme, Pd(OAc)₂ | Source of active metal catalyst |
| Ligand | Buchwald phosphine ligands (e.g., SPhos, XPhos), Josiphos ligands | Stabilizes and activates the metal center, facilitates reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the alcohol nucleophile |
| Solvent | Toluene (B28343), Dioxane, Dimethylacetamide (DMA) | Solubilizes reactants and reagents |
This interactive table summarizes common reagents used in palladium- or nickel-catalyzed C-O cross-coupling reactions for the synthesis of aryl ethers.
Silylboronate-Mediated Defluoroamination Processes
A novel, transition-metal-free strategy for forming C–N bonds involves the use of silylboronates. nih.gov This method facilitates the selective defluorinative cross-coupling of organic fluorides with amines at room temperature. nih.gov The reaction is mediated by the cooperation of a silylboronate, such as Et₃SiBpin, and a strong base like potassium tert-butoxide (KOtBu), which enables the coupling of C–F and N–H bonds. nih.gov
While this method has been primarily demonstrated for the synthesis of tertiary amines from secondary amines and aryl fluorides, its principles could be hypothetically extended to precursors of this compound. nih.gov For instance, one could envision a reaction where 1-cyclobutoxy-4-fluoro-2-methylbenzene is coupled with an ammonia surrogate to form the target primary aniline. This approach avoids the use of transition metals, which can be a significant advantage in terms of cost and product purity, especially in pharmaceutical applications. The reaction is believed to proceed via a radical pathway, offering a unique reactivity profile compared to traditional metal-catalyzed methods. nih.gov
Table 2: Silylboronate-Mediated Defluoroamination of Aryl Fluorides with Secondary Amines
| Aryl Fluoride Substrate | Amine Substrate | Product Yield |
|---|---|---|
| 4-Fluorobiphenyl | N-methylaniline | 58% |
| 1-Fluoro-4-(trifluoromethyl)benzene | N-methylaniline | 80% |
| 1-Fluoro-4-methoxybenzene | N-ethylaniline | 85% |
This interactive table, based on findings from a 2023 study, showcases the yields of various tertiary amines synthesized via the silylboronate-mediated cross-coupling of aryl fluorides and secondary amines, illustrating the general scope of the reaction. nih.gov
Industrial Synthesis Considerations and Optimization
Process Scalability and Cost-Effectiveness
The scalability of a synthesis for this compound is heavily dependent on the chosen route. A process starting from readily available and inexpensive materials like o-toluidine (B26562) is advantageous. google.com The synthesis of the intermediate 4-bromo-2-methylaniline has been optimized for industrial production with a focus on high purity, simple preparation, and low equipment investment. google.com
For the subsequent cross-coupling step, scalability hinges on several factors:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst without sacrificing efficiency is crucial for cost-effectiveness. The use of highly active ligands or more cost-effective nickel catalysts can be beneficial. uni-regensburg.de
Downstream Processing: The ease of product isolation and purification significantly impacts cost. A process that yields a high-purity product with minimal chromatographic purification is ideal. The development of Pfizer's process for sildenafil (B151) citrate, for example, saw solvent use drastically reduced from 1300 L/kg to 7 L/kg for the commercial route, highlighting the impact of process optimization. nih.gov
Table 3: Key Factors for Scalable Synthesis
| Factor | Industrial Consideration |
|---|---|
| Starting Materials | Cost, availability, and safety of raw materials (e.g., o-toluidine, cyclobutanol). |
| Process Mass Intensity (PMI) | Minimizing the total mass of materials (solvents, reagents) used per kilogram of product. acs.org |
| Capital Expenditure | Utilizing standard, multi-purpose reactors rather than specialized, high-cost equipment. google.com |
| Yield & Purity | Maximizing chemical yield and achieving high product purity to simplify purification. |
| Cycle Time | Reducing reaction and processing times to improve plant throughput. |
| Safety & Environment | Ensuring the process is safe to operate at scale and minimizes waste generation. |
This interactive table outlines critical considerations for translating a chemical synthesis into a scalable and cost-effective industrial process.
Catalyst and Solvent Selection for Sustainable Production
The principles of green and sustainable chemistry are integral to modern chemical manufacturing. nih.govresearchgate.net The choice of catalyst and solvent are among the most significant factors influencing the environmental footprint of a process. ubc.ca
Catalyst Selection: While palladium catalysts are highly effective, the metal's cost and toxicity are concerns. Research into catalysts based on more earth-abundant and less toxic metals like nickel or copper is a key area of green chemistry. researchgate.netdoi.org Furthermore, developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) ensures that only trace amounts are needed, reducing both cost and potential metal contamination in the final product.
Solvent Selection: Solvents constitute the vast majority of non-product mass in a typical pharmaceutical or fine chemical process. ubc.ca Therefore, careful solvent selection is paramount. Pharmaceutical companies and organizations like the ACS Green Chemistry Institute have developed solvent selection guides to aid chemists. acs.orgubc.ca These guides rank solvents based on a composite score of their safety (e.g., flash point), health (e.g., toxicity), and environmental (e.g., biodegradability) impacts. For a cross-coupling reaction to produce this compound, solvents like toluene or dioxane might be effective but are less desirable from a green chemistry perspective than alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or anisole.
Table 4: Sustainability Ranking of Potential Solvents for Cross-Coupling
| Solvent | Sanofi Ranking ubc.ca | Key Considerations |
|---|---|---|
| Toluene | Substitution Advised | Process-proven, but has health and environmental concerns. |
| Dioxane | Substitution Advised | Good solvent for coupling, but is a suspected carcinogen and forms peroxides. |
| Anisole | Recommended | "Greener" alternative with a high boiling point, derived from renewable sources. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable sources, good performance, but can form peroxides. |
| Dimethylacetamide (DMA) | Substitution Advised | High boiling polar aprotic solvent, but has reproductive toxicity concerns. uni-regensburg.de |
This interactive table provides a sustainability assessment of several solvents potentially useful for the synthesis of this compound, based on established industry guidance. ubc.ca
Oxidation Pathways and Derivative Formation
The presence of the primary amine and the electron-rich aromatic ring makes this compound susceptible to oxidation, leading to a variety of derivatives. The course of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.
Synthesis of Quinone and Other Oxidized Analogues
The oxidation of 4-alkoxy-2-methylanilines can lead to the formation of quinone-like structures. The electron-donating nature of the alkoxy and amino groups facilitates the oxidation of the aromatic ring. While specific studies on this compound are not prevalent in publicly available literature, the oxidation of analogous compounds such as 4-methoxy-2-methylaniline suggests that treatment with strong oxidizing agents can yield the corresponding benzoquinone derivatives. The reaction proceeds through the initial formation of an unstable aminyl radical, which can then undergo further oxidation and rearrangement.
In some cases, oxidation can also lead to the formation of nitroso compounds or lead to oxidative polymerization, where the aniline units couple to form complex polymeric structures. The outcome is often a mixture of products, and achieving high selectivity for a single oxidized analogue can be challenging.
Investigation of Common Oxidizing Agents
A range of oxidizing agents can be employed for the transformation of substituted anilines. The choice of oxidant is critical in determining the final product.
| Oxidizing Agent | Potential Product(s) | Remarks |
| Potassium permanganate (B83412) (KMnO₄) | Benzoquinones, polymeric materials | A strong and often non-selective oxidizing agent. |
| Chromium trioxide (CrO₃) | Benzoquinones | A powerful oxidizing agent, often used in acidic media. |
| Dichromate salts (e.g., K₂Cr₂O₇) | Polymeric aniline derivatives | Can lead to oxidative polymerization, as seen with aniline and N-methylaniline. acs.org |
| Peroxydisulfate (e.g., (NH₄)₂S₂O₈) | Polymeric materials, quinone-diimines | Often used in the synthesis of polyaniline. |
| Dimethyldioxirane | N-oxides | A milder oxidant that can selectively oxidize the nitrogen atom in N,N-dimethylanilines. lboro.ac.uk |
Table 1: Common Oxidizing Agents and Their Potential Products with Substituted Anilines
Reduction Reactions for Amine Derivative Synthesis
Reduction reactions offer a pathway to synthesize various derivatives of this compound, particularly by modifying functional groups introduced through other reactions, such as nitration.
Generation of Diverse Amine Derivatives
While this compound already possesses a primary amine, reduction reactions are typically employed on its derivatives. For instance, if a nitro group is introduced onto the aromatic ring, it can be subsequently reduced to an amino group, yielding a diamino derivative. This strategy is a common method for synthesizing substituted phenylenediamines. The reduction of a nitro group can also be controlled to yield hydroxylamine (B1172632) derivatives under specific conditions. Furthermore, if the primary amine is converted to an amide or an imine, these functional groups can be reduced back to the amine or to a secondary amine, respectively. An economical and versatile protocol for the one-pot synthesis of monomethylamines involves the reduction of N-substituted carbonylimidazoles with the NaBH₄/I₂ system. beilstein-journals.org
Application of Specific Reducing Agents
The choice of reducing agent is crucial for achieving the desired transformation.
| Reducing Agent | Functional Group Transformation | Typical Conditions |
| Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) | Nitro to Amine | Room temperature, atmospheric or elevated pressure. uni.lu |
| Iron (Fe) in acidic media | Nitro to Amine | Refluxing in the presence of an acid like HCl. uni.lu |
| Tin(II) chloride (SnCl₂) | Nitro to Amine | Acidic solution. uni.lu |
| Sodium borohydride (B1222165) (NaBH₄) / Iodine (I₂) | Carbonylimidazole to Methylamine | Reflux in THF. beilstein-journals.org |
| Zinc (Zn) in aqueous ammonium chloride | Nitro to Hydroxylamine | Controlled conditions to avoid over-reduction. uni.lu |
Table 2: Specific Reducing Agents for the Synthesis of Amine Derivatives
Electrophilic Aromatic Substitution Reactions
The electron-donating cyclobutoxy and methyl groups, along with the powerful activating amino group, make the aromatic ring of this compound highly susceptible to electrophilic attack. The amino group is a strong ortho-, para-director. In this molecule, the para position to the amine is occupied by the cyclobutoxy group. The positions ortho to the amine are at C3 and C5. The position ortho to the cyclobutoxy group and meta to the amine is C5, and the position ortho to the methyl group and meta to the amine is C3. Therefore, electrophilic substitution is expected to occur primarily at the C3 and C5 positions, with the relative amounts of each isomer depending on the specific electrophile and reaction conditions.
To control the regioselectivity and to prevent side reactions such as oxidation of the aniline, the amino group is often protected, for example, by acetylation to form an amide. The amide is still an ortho-, para-director but is less activating than the amino group.
Nitration: The nitration of substituted anilines is a well-established reaction. For instance, the nitration of 4-methoxyaniline, after protection of the amino group, can be achieved using a mixture of nitric acid and sulfuric acid, yielding the 2-nitro derivative. google.com A similar approach would be expected for this compound, likely leading to nitration at the positions ortho to the amino group. The nitration of N-alkyl anilines can also be achieved regioselectively using tert-butyl nitrite. researchgate.net
Halogenation: The halogenation of anilines can be achieved using various reagents. For example, treatment of N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride can lead to regioselective bromination (para) or chlorination (ortho). nih.gov Electrochemical methods also offer a potential-controlled approach for the mono- or di-halogenation of anilines. acs.org For this compound, halogenation would be expected to occur at the available ortho positions (C3 and C5).
Sulfonation: Direct sulfonation of anilines can be problematic due to the basicity of the amino group. Typically, the aniline is first converted to its salt or the amino group is protected before reaction with sulfuric acid or oleum. The substitution pattern of this compound would likely direct the sulfonyl group to one of the ortho positions relative to the amino group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. However, by protecting the amino group as an amide, these reactions can sometimes be carried out.
| Reaction | Reagent(s) | Expected Product Position(s) |
| Nitration | HNO₃/H₂SO₄ (after amine protection) | C3, C5 |
| Bromination | Br₂ | C3, C5 |
| Chlorination | Cl₂ | C3, C5 |
| Sulfonation | H₂SO₄/SO₃ (after amine protection) | C3, C5 |
Table 3: Predicted Electrophilic Aromatic Substitution Reactions on this compound
Regioselectivity and Mechanistic Studies
The directing effects of the substituents on the aniline ring are paramount in determining the outcome of electrophilic aromatic substitution reactions. The amino (-NH2) group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. The cyclobutoxy (-O-c-C4H7) group is also an activating, ortho-, para-director for similar reasons, though its effect is generally considered to be slightly weaker than the amino group. The methyl (-CH3) group is a weak activating group and is also ortho-, para-directing, primarily through an inductive effect.
In this compound, the para-position relative to the strongly activating amino group is occupied by the cyclobutoxy group. The positions ortho to the amino group are at C3 and C5. The C3 position is also ortho to the methyl group, while the C5 position is meta to the methyl group. The C6 position is ortho to the cyclobutoxy group and meta to the amino group.
Considering the combined directing effects, the positions most activated towards electrophilic attack are C3 and C5, which are ortho to the powerful amino group. Between these two, the C5 position is sterically less hindered. Therefore, electrophilic substitution is generally expected to occur preferentially at the C5 position. The C3 position, being sterically hindered by the adjacent methyl group, would be a less favored site for substitution.
Halogenation and Nitration Approaches
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce key functional groups onto the aniline ring, paving the way for further synthetic modifications.
Halogenation: The halogenation of this compound is anticipated to proceed regioselectively based on the principles outlined above. For instance, bromination of a closely related compound, 2-methylaniline, often requires protection of the highly reactive amino group to prevent side reactions and to control the regioselectivity. A common strategy involves the acetylation of the amino group to form an acetanilide (B955). This moderately deactivating group still directs ortho- and para- to itself. In the case of N-(2-methylphenyl)acetamide, bromination would lead to N-(4-bromo-2-methylphenyl)acetamide, which upon hydrolysis, yields 4-bromo-2-methylaniline. A patented process for this transformation highlights the industrial relevance of such procedures.
For this compound, direct bromination without protection could potentially lead to a mixture of products, with the major product being 5-bromo-4-cyclobutoxy-2-methylaniline due to the strong directing effect of the amino group to the less sterically hindered ortho position.
| Reaction | Substrate | Reagents and Conditions | Major Product | Yield | Reference |
| Bromination | N-(2-methylphenyl)acetamide | Bromine, Acetic Acid | N-(4-bromo-2-methylphenyl)acetamide | High | |
| Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide | Acid or Base | 4-bromo-2-methylaniline | High |
Table 1: Halogenation approach for a related 2-methylaniline derivative.
Nitration: The nitration of aromatic amines is often complicated by the sensitivity of the amino group to the strong oxidizing conditions of nitrating mixtures (typically a mixture of nitric acid and sulfuric acid). This can lead to oxidation of the amino group and the formation of undesired byproducts. As with halogenation, protection of the amino group as an acetanilide is a common strategy to circumvent these issues.
For a protected derivative like N-(4-cyclobutoxy-2-methylphenyl)acetamide, nitration is expected to occur at the positions ortho to the activating acetamido group, which are C3 and C5. Steric hindrance from the adjacent methyl group at C2 would likely disfavor substitution at C3, leading to the preferential formation of N-(4-cyclobutoxy-2-methyl-5-nitrophenyl)acetamide. Subsequent hydrolysis would then yield 5-nitro-4-cyclobutoxy-2-methylaniline.
Role as a Versatile Building Block in Complex Organic Synthesis
Aniline derivatives are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic compounds which form the core of many pharmaceuticals and agrochemicals. This compound, with its multiple points of functionality, serves as a valuable precursor for a variety of complex molecular architectures.
One of the most common applications of anilines is in the synthesis of quinolines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The Doebner-von Miller reaction, for example, allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. By employing this compound in such reactions, quinolines bearing the cyclobutoxy and methyl substituents can be prepared, which can then be further elaborated.
Another important class of heterocycles accessible from anilines are benzimidazoles. These are typically synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While this compound is not an ortho-phenylenediamine itself, it can be converted into one through nitration at the C5 position followed by reduction of the nitro group to an amine. The resulting 4-cyclobutoxy-2-methyl-1,5-diaminobenzene could then be cyclized to form a substituted benzimidazole.
Spectroscopic Characterization and Structural Elucidation of 4 Cyclobutoxy 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 4-Cyclobutoxy-2-methylaniline provides definitive information about the number of different types of protons and their neighboring environments. The aromatic region is of particular interest, typically appearing between 6.5 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, and 4—gives rise to three distinct aromatic proton signals.
The proton on C3, situated between the amino and cyclobutoxy groups, would likely appear as a doublet. The proton on C5, adjacent to the cyclobutoxy group, is expected to be a doublet of doublets. The proton on C6, next to the methyl group, should present as a singlet or a narrowly split doublet. The amine (-NH2) protons typically produce a broad singlet, the chemical shift of which can be variable. The methyl (-CH3) protons give a sharp singlet, while the cyclobutoxy group shows a multiplet for the methine proton (-O-CH) and additional multiplets for the methylene (B1212753) (-CH2) protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.7 | d | 1H | Ar-H |
| ~ 6.6 | dd | 1H | Ar-H |
| ~ 6.5 | d | 1H | Ar-H |
| ~ 4.4 | p | 1H | O-CH (cyclobutyl) |
| ~ 3.6 | br s | 2H | -NH₂ |
| ~ 2.4 | m | 2H | -CH₂ (cyclobutyl) |
| ~ 2.1 | s | 3H | Ar-CH₃ |
| ~ 2.0 | m | 2H | -CH₂ (cyclobutyl) |
| ~ 1.7 | m | 1H | -CH₂ (cyclobutyl) |
| ~ 1.6 | m | 1H | -CH₂ (cyclobutyl) |
Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, each of the 11 carbon atoms in this compound is expected to produce a distinct signal. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The carbon attached to the electron-donating amino group (C1) and the oxygen of the cyclobutoxy group (C4) will be shifted downfield, while the carbon bearing the methyl group (C2) will also be in the aromatic region. The remaining aromatic carbons (C3, C5, C6) will appear in the typical aromatic range. The carbon of the methyl group will produce a signal in the aliphatic region, generally upfield. The carbons of the cyclobutoxy group will also appear in the aliphatic region, with the methine carbon attached to oxygen being the most downfield of this group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 145 | C-O (aromatic) |
| ~ 143 | C-N (aromatic) |
| ~ 128 | C-CH₃ (aromatic) |
| ~ 120 | C-H (aromatic) |
| ~ 118 | C-H (aromatic) |
| ~ 115 | C-H (aromatic) |
| ~ 75 | O-CH (cyclobutyl) |
| ~ 30 | -CH₂ (cyclobutyl) |
| ~ 17 | Ar-CH₃ |
| ~ 13 | -CH₂ (cyclobutyl) |
Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Aromatic compounds like aniline (B41778) and its derivatives exhibit characteristic absorptions due to π → π* transitions. Benzene itself shows primary absorption bands around 184 and 202 nm, with a less intense, fine-structured secondary band around 255 nm. libretexts.org
For this compound, the presence of the amino (-NH2), methyl (-CH3), and cyclobutoxy (-O-C4H7) groups, all of which are electron-donating, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Aniline typically displays a primary band around 230-240 nm and a secondary benzenoid band near 280-290 nm. It is anticipated that this compound would exhibit absorption maxima at slightly longer wavelengths than aniline due to the cumulative effect of the substituents.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π → π* (Primary Band) | ~ 240 - 250 |
| π → π* (Secondary Band) | ~ 290 - 300 |
Note: These are estimated values based on the expected substituent effects on the benzene chromophore.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
GC-MS is a powerful hybrid technique that separates components of a mixture and provides their mass-to-charge ratio, allowing for the determination of molecular weight and structural features through fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₅NO, giving it a molecular weight of approximately 177.24 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 177.
The fragmentation of the molecular ion is expected to follow predictable pathways. A primary fragmentation would be the cleavage of the ether bond, leading to the loss of a cyclobutoxy radical or a cyclobutene (B1205218) molecule. The cleavage of the cyclobutyl ring itself is also a characteristic fragmentation pathway, often resulting in the loss of ethene (C₂H₄, 28 Da). docbrown.info Alpha-cleavage next to the amine group could lead to the loss of a hydrogen atom.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Structure/Loss |
|---|---|
| 177 | [M]⁺ |
| 162 | [M - CH₃]⁺ |
| 149 | [M - C₂H₄]⁺ |
| 121 | [M - C₄H₇O]⁺ (Loss of cyclobutoxy radical) |
| 106 | [M - C₄H₇O - CH₃]⁺ |
Note: These are predicted fragmentation patterns based on the structure of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for verifying the molecular weight and purity of a synthesized compound like this compound.
In a typical LC-MS analysis, the compound is first passed through a chromatography column to separate it from any impurities or starting materials. The eluted sample then enters the mass spectrometer. For aniline derivatives, positive electrospray ionization (ESI+) is a commonly used method, as the basic amine group is readily protonated. semanticscholar.org This process generates a protonated molecule, [M+H]⁺, whose mass-to-charge ratio (m/z) is measured. The molecular weight of this compound is 191.27 g/mol , so the expected parent ion peak would appear at an m/z of approximately 192.28.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. This fragmentation provides structural information that helps to confirm the identity of the compound. The fragmentation pattern is predictable based on the molecule's structure, with the weakest bonds typically breaking first. For this compound, characteristic fragmentation would likely involve the cleavage of the cyclobutoxy group or the bonds associated with the aniline ring.
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Notes |
| 192.28 | [M+H]⁺ | The protonated parent molecule. |
| 136.11 | [M+H - C₄H₆]⁺ | Loss of cyclobutene from the cyclobutoxy group. |
| 122.09 | [M+H - C₄H₆O]⁺ | Loss of the entire cyclobutoxy group, leaving a protonated 2-methyl-4-hydroxyaniline radical cation. |
| 107.08 | [C₇H₉N+H]⁺ | Cleavage resulting in a protonated toluidine fragment, indicating the core aniline structure. |
This data is predictive and based on common fragmentation patterns for similar chemical structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule. numberanalytics.com The resulting IR spectrum serves as a molecular "fingerprint," with specific peaks indicating the presence of particular functional groups.
The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in an IR spectrum:
N-H Stretches: The primary amine (-NH₂) group will typically show two distinct, sharp-to-medium peaks in the region of 3300-3500 cm⁻¹.
C-H Stretches: The spectrum will feature both aromatic and aliphatic C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and cyclobutyl groups will appear just below 3000 cm⁻¹. youtube.com
C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether (C-O-C) linkage will be present, typically in the 1200-1250 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1590-1650 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3500 | N-H Symmetric Stretch | Primary Amine (-NH₂) |
| 3300 - 3400 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclobutyl & Methyl) |
| 1590 - 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
This data is predictive and based on established correlation tables for IR spectroscopy. youtube.comyoutube.com
Advanced Spectroscopic Applications in Polymer and Material Characterization
While compounds like this compound are synthesized as building blocks, their ultimate utility often lies in their incorporation into larger structures like polymers. Aniline and its derivatives are well-known precursors for the synthesis of polyaniline, a class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. rroij.com The characterization of polymers derived from this compound would require advanced spectroscopic techniques to understand their structure, morphology, and properties. measurlabs.com
Raman Spectroscopy: This technique is highly complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. mdpi.com For a polymer made from this compound, Raman spectroscopy would be invaluable for analyzing the carbon backbone of the polymer chain, including the degree of conjugation, which is directly related to the material's conductive properties. numberanalytics.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. numberanalytics.com For a polymer film, XPS could confirm the presence of carbon, nitrogen, and oxygen in the expected ratios and provide insight into the bonding environment, which is crucial for understanding surface properties and interactions.
Fluorescence Spectroscopy: This method can be used to study the electronic structure and chain dynamics of polymers. mdpi.com Changes in the fluorescence spectrum of a polymer can indicate variations in polymer conformation, aggregation, or interaction with other molecules, making it a useful tool for developing polymer-based sensors. numberanalytics.com
Table 3: Application of Advanced Spectroscopic Techniques for Polymer Characterization
| Technique | Information Provided | Relevance to Polymer from this compound |
| Raman Spectroscopy | Molecular structure, polymer chain conformation, crystallinity, and vibrational modes. numberanalytics.com | Elucidating the structure of the polyaniline backbone and assessing the degree of π-conjugation. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical bonding states. numberanalytics.com | Verifying the elemental integrity of the polymer surface and studying surface modifications or degradation. |
| Fluorescence Spectroscopy | Polymer chain dynamics, relaxation processes, and morphology. mdpi.comnumberanalytics.com | Probing the polymer's microenvironment and its potential use in fluorescent sensing applications. |
These advanced methods, applied in concert, provide a comprehensive picture of a novel material, moving beyond the simple structural confirmation of the monomer to a deep understanding of the final polymer's properties and potential applications.
Computational and Theoretical Investigations of 4 Cyclobutoxy 2 Methylaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries and energies.
Geometry Optimization and Electronic Structure Calculations
The initial step in the computational analysis of 4-Cyclobutoxy-2-methylaniline involves the optimization of its molecular geometry. This process determines the lowest energy conformation of the molecule, providing a stable structure for further analysis. Theoretical studies on similar substituted anilines have often employed the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable results. For this compound, the optimized structure would reveal the spatial arrangement of the cyclobutoxy and methyl groups attached to the aniline (B41778) ring.
The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be calculated. The MEP map is particularly useful for identifying the regions of the molecule that are rich or deficient in electrons, which in turn indicates potential sites for electrophilic and nucleophilic attack. In substituted anilines, the amino group typically represents a region of high electron density.
Validation of Computational Data with Experimental Spectroscopic Results
While specific experimental spectroscopic data for this compound is not widely available in the reviewed literature, a common practice in computational studies is to validate the calculated results with experimental data. For instance, the calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra. Similarly, calculated UV-Vis absorption spectra can be correlated with experimental measurements to validate the accuracy of the computational method. schrodinger.com For other aniline derivatives, a good agreement between theoretical and experimental data has often been observed, lending confidence to the computational models used. mdpi.com
Quantum Chemical Analyses
Quantum chemical analyses provide deeper insights into the reactivity and stability of molecules by examining their molecular orbitals and charge distributions.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Stability
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netreddit.com
For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring. The presence of substituents like the cyclobutoxy and methyl groups can modulate the HOMO and LUMO energy levels and thus the energy gap. Studies on similar molecules can provide an estimation of these values. umich.edu
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (based on similar substituted anilines)
| Parameter | Value (eV) |
| HOMO Energy | -5.30 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Energy Gap (ΔE) | 4.45 |
Note: These values are illustrative and based on computational studies of analogous aniline derivatives. Actual experimental or calculated values for this compound may differ.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions. wikipedia.org It provides a description of the Lewis-like chemical bonding and allows for the investigation of charge transfer and delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. wikipedia.orgmaterialsciencejournal.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.
Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (based on analogous systems)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C1-C6) | 45.8 |
| LP (1) N | π* (C2-C3) | 15.2 |
| LP (2) O | σ* (C4-C_cyclobutyl) | 28.5 |
| π (C1-C6) | π* (C2-C3) | 20.1 |
| π (C4-C5) | π* (C1-C6) | 18.9 |
Note: This table presents hypothetical data based on NBO analyses of similar aromatic amines and ethers to illustrate the expected charge delocalization interactions.
Natural Population Analysis for Atomic Charge Distribution
Natural Population Analysis (NPA) is used to calculate the distribution of atomic charges within a molecule. This analysis provides insight into the electrostatic potential and the reactivity of different atomic sites. The charges are derived from the NBO analysis and offer a more chemically intuitive picture than other charge schemes.
Table 3: Hypothetical Natural Population Analysis Atomic Charges for Selected Atoms of this compound
| Atom | Charge (e) |
| N (amino) | -0.85 |
| C1 (amino-bearing) | +0.20 |
| C2 (methyl-bearing) | -0.15 |
| C4 (cyclobutoxy-bearing) | +0.25 |
| O (ether) | -0.60 |
Note: These charge values are illustrative and based on general principles of electron distribution in similar molecules.
Molecular Electrostatic Potential Surface (MEPS) Mapping
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEPS map would be generated through Density Functional Theory (DFT) calculations. It is anticipated that the map would reveal a negative potential (typically colored red or yellow) around the nitrogen atom of the aniline group and the oxygen atom of the cyclobutoxy group, signifying these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and the aromatic ring, indicating regions susceptible to nucleophilic attack. This visual information provides crucial insights into the molecule's intermolecular interactions and reactivity.
Prediction of Global Reactivity Parameters
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. These parameters are crucial for predicting how this compound will behave in chemical reactions.
The following table outlines the key global reactivity parameters that would be calculated. The values are currently placeholders and would be determined through DFT calculations.
| Parameter | Formula | Significance | Predicted Value (a.u.) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | Value to be calculated |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | Value to be calculated |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | Value to be calculated |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | Value to be calculated |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | Value to be calculated |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | Value to be calculated |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Value to be calculated |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability | Value to be calculated |
| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ -(I+A)/2 | Propensity to accept electrons | Value to be calculated |
Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO properties of this compound can be predicted by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using computational methods.
The presence of an electron-donating amine group and an electron-withdrawing (by induction) cyclobutoxy group attached to the aromatic ring suggests that this compound may exhibit NLO properties. The following table presents the parameters that would be computed to evaluate its NLO potential.
| NLO Parameter | Symbol | Significance | Predicted Value |
| Dipole Moment | μ | Measure of molecular polarity | Value to be calculated |
| Mean Polarizability | <α> | Average charge distribution distortion in an electric field | Value to be calculated |
| First-Order Hyperpolarizability | β | Measure of the second-order NLO response | Value to be calculated |
A high value of the first-order hyperpolarizability (β) would indicate that this compound could be a promising candidate for NLO applications. These theoretical calculations are the first step in screening its potential for use in advanced optical materials.
Computational Crystallography for Solid-State Structure Prediction
Computational crystallography can be employed to predict the most stable crystal packing of this compound. This is achieved by exploring the potential energy surface of the crystal lattice to identify low-energy polymorphs. Understanding the crystal structure is vital as it influences the material's bulk properties, such as solubility, melting point, and stability.
This predictive analysis would involve identifying possible intermolecular interactions, such as hydrogen bonds involving the amine group and van der Waals forces. The predicted crystal structure would provide valuable information on the unit cell parameters and space group, offering insights that are complementary to experimental X-ray diffraction studies.
Advanced Research Applications and Derivatization of 4 Cyclobutoxy 2 Methylaniline
Development of Bioactive Molecules
The rational design of new bioactive molecules is a cornerstone of drug discovery. mdpi.com Organic chemists utilize versatile building blocks to synthesize vast libraries of compounds for pharmacological screening. mdpi.com The structure of 4-Cyclobutoxy-2-methylaniline makes it a candidate for generating derivatives with potential therapeutic applications.
Substituted anilines are fundamental intermediates in the pharmaceutical industry. echemi.com The specific structure of this compound has been identified as a key fragment in the development of inhibitors for specific protein kinases, which are crucial targets in oncology and immunology. For instance, derivatives incorporating this moiety have been investigated as inhibitors of Bruton's tyrosine kinase (Btk), a validated target in the treatment of certain cancers like mantle cell lymphoma and autoimmune diseases such as rheumatoid arthritis. epo.org The cyclobutoxy group can be crucial for occupying specific hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.
| Molecular Target | Therapeutic Area | Role of Aniline (B41778) Precursor |
| Bruton's Tyrosine Kinase (Btk) | Oncology, Immunology | Forms the core structure for building potent and selective inhibitors. epo.org |
| Receptor Tyrosine Kinase (KIT) | Oncology, Allergic Diseases | Serves as a starting material for synthesizing compounds that modulate KIT receptor function. google.com |
| Dihydropteroate Synthase | Infectious Disease | Aniline derivatives are used to create inhibitors of folate synthesis, essential for bacterial growth. mdpi.com |
Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug development, used to create peptides and proteins with enhanced stability, novel functions, or specific structural constraints. qyaobio.comnih.gov The synthesis of UAAs often involves the modification of natural amino acids or de novo synthesis from unique building blocks. nih.govresearchgate.net
The aniline moiety of this compound can be incorporated into more complex structures to generate novel UAA derivatives. These synthetic amino acids can then be used in peptide synthesis to explore structure-activity relationships, develop more stable peptide-based drugs, or create probes for studying biological systems. researchgate.netopenaccessjournals.com While direct synthesis of a UAA from this compound is a specialized process, the methodologies for creating aryl-containing amino acids are well-established, positioning this compound as a potential starting material for creating UAAs with unique steric and electronic properties for peptide-based research. qyaobio.combohrium.com
The search for new antimicrobial agents is a global health priority. Chemical synthesis plays a vital role by creating novel molecular structures capable of overcoming existing resistance mechanisms. chemmethod.comnih.gov Aniline and its derivatives have historically served as foundational structures in the development of various antimicrobial compounds, including sulfonamides. chemmethod.com
The design of new antimicrobial agents often involves combining different pharmacophores to create hybrid molecules with enhanced activity. mdpi.comfarmaciajournal.com The this compound scaffold can be derivatized through reactions at the amino group or the aromatic ring to produce a library of compounds for screening against various bacterial and fungal strains. nih.gov For example, the aniline nitrogen can be converted into amides, sulfonamides, or incorporated into heterocyclic rings like benzothiazoles or quinolines, which are known to exhibit antimicrobial properties. mdpi.comnih.gov
| Antimicrobial Class | Synthetic Strategy |
| Sulfonamides | Reaction of the aniline with a sulfonyl chloride. chemmethod.com |
| Benzothiazoles | Cyclization reactions involving the aniline and a sulfur-containing reagent. nih.gov |
| Quinolines/Pyridopyrimidines | Multi-step synthesis incorporating the aniline core into complex heterocyclic systems. mdpi.com |
Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases. mdpi.com The development of these inhibitors often relies on creating molecules that can bind specifically to the active site of a target enzyme. ijcce.ac.irchimia.ch Analogues of this compound, such as 4-Methoxy-2-methylaniline (B89876), are documented as reagents in the synthesis of complex compounds designed as enzyme inhibitors. lookchem.com
The structural features of this compound make it an attractive scaffold for this purpose. The cyclobutoxy group can form favorable interactions within hydrophobic pockets of an enzyme's active site, while the amino group provides a handle for introducing other functional groups to target specific residues. Research has led to the synthesis of novel enzyme inhibitors for targets like acetylcholinesterase (AChE) and carbonic anhydrases (CAs) using substituted aniline building blocks. bohrium.comijcce.ac.irmdpi.com
| Enzyme Target | Disease Relevance | Inhibitor Design Strategy |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Synthesis of molecules that mimic the natural substrate to block the active site. ijcce.ac.irmdpi.com |
| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy | Design of compounds that coordinate with the zinc ion in the enzyme's active site. bohrium.comnih.gov |
| Tyrosine Kinases | Cancer, Inflammation | Development of molecules that compete with ATP for binding to the kinase domain. epo.org |
Contributions to Specialty Chemicals and Materials Science
Beyond pharmaceuticals, substituted anilines are important intermediates in the broader chemical industry, contributing to the production of a wide array of materials.
Exploration as a Monomer in Polymer Synthesis
The bifunctional nature of this compound, with its reactive amine group and potential for functionalization on the aromatic ring, makes it a candidate for various polymerization reactions. Its incorporation into polymer backbones could lead to materials with tailored thermal, mechanical, and electronic properties. The primary routes for its exploration as a monomer would likely involve oxidative polymerization to form polyanilines, or condensation polymerization to produce polyamides and polyimides.
While specific studies on the polymerization of this compound are not widely documented in publicly available literature, its potential is highlighted by its inclusion in patents for various applications, including as a monomer for organic electronic materials. bldpharm.comgoogleapis.comepo.org The synthesis of polymers from structurally related monomers, such as 4-methoxy-2-methylaniline, has been reported, providing a basis for predicting the behavior of the cyclobutoxy analogue. researchgate.netresearchgate.net For instance, poly(4,4-diphenyl-(4-methoxy-2-methyl-phenyl)amine) has been synthesized via a palladium-catalyzed coupling reaction, suggesting a viable pathway for incorporating this compound into polyarylamines. researchgate.netresearchgate.net
The general scheme for the oxidative polymerization of an aniline derivative proceeds in an acidic medium, often using an oxidizing agent like ammonium (B1175870) persulfate. rsc.org For this compound, this would result in a substituted polyaniline.
Table 1: Potential Polymerization Reactions for this compound
| Polymerization Type | Co-reactant(s) | Resulting Polymer | Potential Properties |
| Oxidative Polymerization | None (self-polymerization) | Poly(this compound) | Electroactivity, enhanced solubility |
| Polyamide Synthesis | Diacid chloride (e.g., terephthaloyl chloride) | Aromatic polyamide | High thermal stability, mechanical strength |
| Polyimide Synthesis | Dianhydride (e.g., pyromellitic dianhydride) | Polyimide | Excellent thermal and chemical resistance |
The presence of the cyclobutoxy and methyl groups is expected to significantly influence the polymerization process and the final properties of the polymer. The methyl group at the ortho position can introduce steric hindrance, potentially affecting the polymerization rate and the planarity of the resulting polymer chains. rroij.com The bulky cyclobutoxy group at the para position is anticipated to enhance the solubility of the resulting polymers in organic solvents, a common challenge with rigid-backbone polymers. rsc.org
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and for designing new materials with desired functionalities. For derivatives of this compound, SAR studies would focus on the impact of the cyclobutyl ring and comparisons with other aromatic amines.
Influence of the Cyclobutyl Ring on Steric and Electronic Properties
The cyclobutoxy group is a key feature of this monomer, and its influence on the steric and electronic environment of the aniline ring is a primary area of interest.
Steric Effects: The cyclobutyl group is a bulky, non-planar substituent. smolecule.com Its presence on the aromatic ring is expected to introduce significant steric hindrance. This can have several consequences:
Reduced Interchain Interactions: The bulkiness of the cyclobutoxy group can disrupt the close packing of polymer chains, leading to a more amorphous structure. This can improve solubility and processability.
Altered Polymer Morphology: The steric hindrance can influence the self-assembly and morphology of the resulting polymers.
Kinetic Effects in Polymerization: The steric bulk may affect the rate of polymerization by hindering the approach of reactants to the amine functionality or the growing polymer chain. wikipedia.org
Enhance Reactivity in Electrophilic Aromatic Substitution: This could be relevant for post-polymerization functionalization of the polymer.
Influence the Redox Properties of Polyanilines: The electron-donating group can lower the oxidation potential of the monomer and the resulting polymer. rsc.org
Table 2: Predicted Influence of Substituents on the Properties of this compound
| Substituent | Type of Effect | Predicted Impact |
| 2-Methyl | Steric & Electronic | Increases steric hindrance near the amine group; weak electron-donating effect. |
| 4-Cyclobutoxy | Steric & Electronic | Significant steric bulk; electron-donating through resonance, influencing polymer solubility and electronic properties. |
Comparative Analysis with Structurally Similar Aromatic Amine Analogues
To better understand the unique contributions of the this compound structure, a comparative analysis with its analogues is essential. Key analogues for comparison would include those with different alkoxy groups at the 4-position and those with and without the methyl group at the 2-position.
Table 3: Comparison of this compound with Analogous Monomers
| Monomer | Key Structural Difference from this compound | Expected Impact on Polymer Properties |
| 4-Methoxy-2-methylaniline | Smaller alkoxy group (methoxy vs. cyclobutoxy) | Less steric hindrance, potentially lower solubility, and slightly different electronic effects. researchgate.net |
| 4-Ethoxy-2-methylaniline | Linear, less bulky alkoxy group (ethoxy vs. cyclobutoxy) | Intermediate steric effects and solubility between methoxy (B1213986) and cyclobutoxy analogues. |
| 4-Cyclobutoxyaniline | Absence of the 2-methyl group | Reduced steric hindrance around the amine, potentially leading to higher reaction rates and different polymer chain conformations. |
| 2-Methylaniline | Absence of the 4-cyclobutoxy group | Significantly lower solubility of the resulting polymer; altered electronic properties due to the lack of the strong electron-donating alkoxy group. rroij.comdoi.org |
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of substituted anilines is a cornerstone of industrial and pharmaceutical chemistry. sci-hub.se Future research into the production of 4-Cyclobutoxy-2-methylaniline will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step processes that can be costly and generate significant waste. uva.nl
Key emerging synthetic strategies include:
Photocatalysis: Visible-light-driven photocatalysis offers a sustainable alternative to conventional thermal methods for synthesizing anilines. frontiersin.org This approach can enable reactions at room temperature and lower pressures, significantly reducing energy consumption. nih.gov Research could explore nickel-catalyzed photochemical methods to couple aryl halides with ammonia (B1221849) sources or the selective hydrogenation of a corresponding nitroaromatic precursor, aligning with sustainable development goals. nih.govacs.org
Flow Chemistry: Continuous flow processing presents a powerful tool for optimizing the synthesis of aromatic amines. acs.org By enabling precise control over reaction parameters like temperature and residence time, flow reactors can significantly reduce reaction times, decrease catalyst loading, and improve yields and selectivity compared to batch processes. acs.orgvapourtec.com This methodology is particularly advantageous for handling unstable intermediates, a common challenge in the synthesis of complex heterocyclic compounds derived from anilines. nih.gov
Green Catalysis and Solvents: The development of environmentally benign catalysts, such as the reusable solid acid catalyst Nafion® NR50, combined with microwave irradiation, points toward more sustainable synthetic protocols. mdpi.com Future work could focus on adapting such systems for the specific ether and amine functionalities of this compound, potentially using water as a green solvent to further minimize environmental impact. acs.org Multi-component reactions (MCRs) are also gaining traction as they adhere to green chemistry principles by increasing atom economy and reducing waste. rsc.orgresearchgate.net
Integration of Advanced Spectroscopic and Imaging Techniques
A thorough understanding of a molecule's structure and its distribution within a medium is fundamental to its application. While standard spectroscopic techniques provide foundational data, future research will benefit from the integration of more advanced analytical methods.
Emerging analytical frontiers include:
Advanced Mass Spectrometry (MS): Techniques like tandem mass spectrometry (LC-MS/MS) are crucial for the sensitive and selective determination of aniline (B41778) derivatives in complex matrices. perkinelmer.comchrom-china.com This allows for trace analysis without extensive sample preparation. d-nb.infotandfonline.com For this compound, LC-MS/MS can provide precise quantification and structural confirmation, essential for both mechanistic studies and quality control in material applications. researchgate.net
Ion Imaging: To visualize the spatial distribution of molecules on a surface, ion microscopy techniques are becoming indispensable. taylorfrancis.com Methods like secondary ion mass spectrometry (SIMS) can generate molecular images with sub-micron lateral resolution, mapping the location of the parent molecular ion. nih.govannualreviews.org A recently developed technique, voltammetric ion transfer microscopy, can even image optically silent ions in solution with high spatial and temporal resolution. chemrxiv.org Applying these imaging tools could reveal how this compound incorporates into materials or interacts with biological samples on a microscopic level.
Below is a table of expected spectroscopic data for this compound based on its known properties. bldpharm.com
| Property | Value |
| CAS Number | 1249378-48-0 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| MDL Number | MFCD16684273 |
Application of Machine Learning and Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of molecules by predicting properties and identifying promising synthetic routes.
For this compound and its derivatives, AI and ML can be applied in several ways:
Property Prediction: ML models can be trained on datasets of known aniline derivatives to predict various physicochemical properties, such as pKa, viscosity, and reactivity, from their molecular structure. researchgate.net This allows for the rapid in silico screening of hypothetical derivatives of this compound to identify candidates with desired characteristics for specific applications.
Synthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways for target molecules, potentially uncovering more sustainable or cost-effective routes than those devised by human chemists alone.
Material and Drug Discovery: Generative deep learning models can design entirely new chemical entities with optimized properties. By defining desired parameters (e.g., for an organic electronic material or a potential enzyme inhibitor), these models could generate novel analogues of this compound tailored for high performance.
Expansion into Novel Functional Materials and Optoelectronic Applications
Aniline and its derivatives are versatile building blocks for a wide array of functional materials, including polymers, dyes, and pigments. sci-hub.seontosight.aiontosight.ai The unique combination of a methyl group and a cyclobutoxy group in this compound suggests intriguing possibilities for its use in advanced materials.
Potential future applications include:
Organic Electronics: Substituted anilines are precursors to triarylamine polymers, which are valued for their charge-transport properties in organic electronics. The specific substituents on the aniline ring can tune the electronic and physical properties of the resulting polymer. The bulky cyclobutoxy group on this compound could impart unique solubility, stability, or morphological characteristics to polymers, making it a candidate for components in organic light-emitting diodes (OLEDs) or organic photovoltaics.
Advanced Polymers: Aniline derivatives serve as monomers for high-performance polymers like polyurethanes and polyimides. ontosight.ai The distinct structure of this compound could be exploited to create polymers with novel thermal, mechanical, or optical properties.
Nonlinear Optical (NLO) Materials: Certain aniline derivatives are known to exhibit significant second-harmonic generation (SHG) efficiency, a key property for NLO materials used in laser technology. sci-hub.se Future research could investigate whether the electronic and steric profile of this compound contributes to useful NLO properties.
Detailed Mechanistic Studies of Molecular Interactions in Research Contexts
A deep understanding of how this compound behaves at a molecular level is crucial for optimizing its synthesis and predicting its function in various systems. Future research will likely focus on detailed mechanistic investigations using both computational and experimental approaches.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, reaction pathways, and non-covalent interactions of aniline derivatives. nih.govacs.orgwiley.com Such studies can elucidate reaction mechanisms, like those involved in electrochemical oxidation or catalytic cycles, and predict how the cyclobutoxy and methyl groups influence reactivity. mdpi.comnih.govacs.org
Molecular Docking: In a biological context, molecular docking simulations can predict how a molecule like this compound might bind to a protein's active site. chemmethod.comcdnsciencepub.com These in silico studies are invaluable for screening potential enzyme inhibitors and guiding the design of new therapeutic agents. jusst.orgresearchgate.netnih.gov
Kinetic Analysis: Experimental studies that analyze reaction rates under different conditions, often combined with computational modeling, can unravel complex, multi-step reaction mechanisms. rsc.org For example, a detailed kinetic analysis of a reaction involving this compound can determine the rate-limiting step and provide a complete picture of the transformation, which is essential for process optimization. rsc.org
Q & A
Q. What are the standard synthetic routes for 4-Cyclobutoxy-2-methylaniline, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A common method involves reacting 2-methylaniline with cyclobutyl bromide or cyclobutanol derivatives under basic conditions (e.g., potassium carbonate in toluene at reflux) to introduce the cyclobutoxy group . Optimization of solvent polarity (e.g., DMF vs. toluene) and temperature can enhance yields by reducing side reactions like over-alkylation. Purification via column chromatography or recrystallization is critical to isolate the product in >90% purity. Monitoring reaction progress using TLC or HPLC is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Answer:
- 1H NMR : The aromatic protons of the aniline ring will show distinct splitting patterns due to substitution (e.g., para-cyclobutoxy and ortho-methyl groups). The cyclobutoxy group’s protons resonate as a multiplet between δ 4.5–5.0 ppm .
- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.
- MS : The molecular ion peak (M⁺) at m/z 191 (C₁₁H₁₅NO) and fragmentation patterns (e.g., loss of cyclobutyl or methyl groups) validate the structure .
Q. What are the stability considerations for this compound under storage and experimental conditions?
Answer: The compound is sensitive to light and oxidation due to the aniline moiety. Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent degradation. In solution, avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize hydrolysis of the cyclobutoxy group . Stability assays (HPLC or TLC) should be conducted periodically to assess purity.
Q. What preliminary biological screening assays are suitable for evaluating this compound?
Answer: Initial screens include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
Positive controls (e.g., known inhibitors) and dose-response curves (1–100 µM) are essential for validation .
Advanced Research Questions
Q. How can reaction pathways be optimized to reduce by-products during this compound synthesis?
Answer: By-product formation (e.g., di-alkylated aniline or cyclobutanol derivatives) can be minimized by:
- Controlled Stoichiometry : Use a 1:1 molar ratio of 2-methylaniline to cyclobutyl bromide.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and side products .
Post-synthesis, fractional distillation or preparative HPLC isolates the target compound with >95% purity .
Q. How do contradictory data on biological activity arise, and how can they be resolved?
Answer: Contradictions often stem from:
- Purity Variability : Impurities (e.g., residual solvents) may confound assay results. Validate purity via NMR and HPLC before testing .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect activity. Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Structural Isomerism : Confirm regiochemistry (e.g., ortho vs. para substitution) via X-ray crystallography or NOESY NMR .
Q. What computational methods are effective for predicting the reactivity and pharmacological potential of this compound?
Answer:
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?
Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability.
- Ring Modifications : Replace cyclobutoxy with spirocyclic or bicyclic ethers to improve target binding .
- Bioisosteres : Substitute the methyl group with trifluoromethyl or cyano groups to modulate lipophilicity .
Validate SAR hypotheses via parallel synthesis and high-throughput screening .
Q. What advanced analytical techniques resolve challenges in characterizing trace impurities?
Answer:
Q. How is this compound applied in medicinal chemistry and materials science?
Answer:
- Medicinal Chemistry : Serves as a precursor for bromodomain inhibitors or kinase-targeting agents via Schiff base formation .
- Materials Science : Functionalizes polymers or metal-organic frameworks (MOFs) for catalytic or sensing applications .
Collaborate with interdisciplinary teams to explore niche applications (e.g., photodynamic therapy or conductive polymers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
